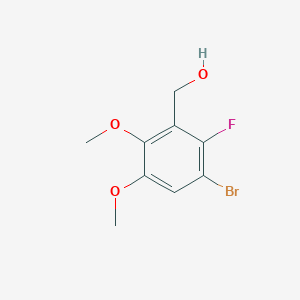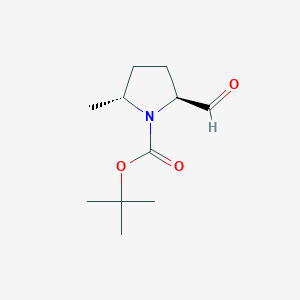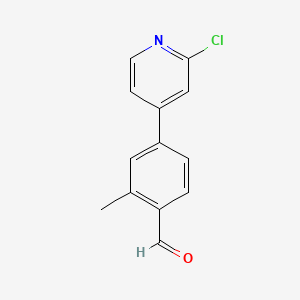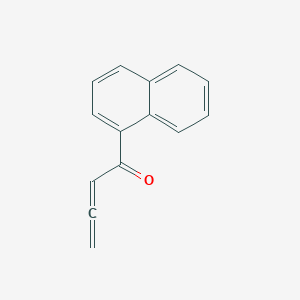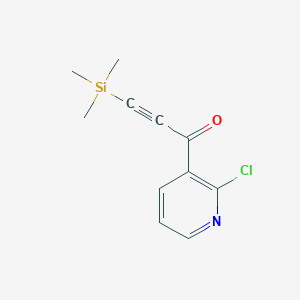
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a trimethylsilyl group attached to a prop-2-yn-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as potassium carbonate or sodium hydride is used to deprotonate the acetylene, facilitating its nucleophilic attack on the 2-chloropyridine.
Catalysts: Palladium or copper catalysts are often employed to enhance the reaction efficiency.
Solvents: Common solvents used include tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of pyridine carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Fluoropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Iodopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
Comparison: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is unique due to the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, fluorine, and iodine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C11H12ClNOSi |
|---|---|
Poids moléculaire |
237.76 g/mol |
Nom IUPAC |
1-(2-chloropyridin-3-yl)-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C11H12ClNOSi/c1-15(2,3)8-6-10(14)9-5-4-7-13-11(9)12/h4-5,7H,1-3H3 |
Clé InChI |
ZNSSFNXFFDKRIC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(=O)C1=C(N=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


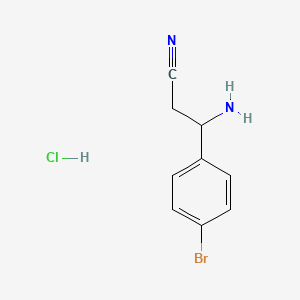
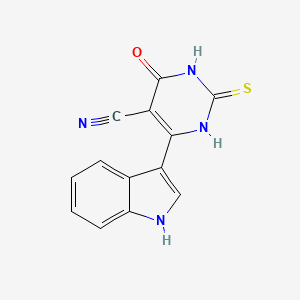
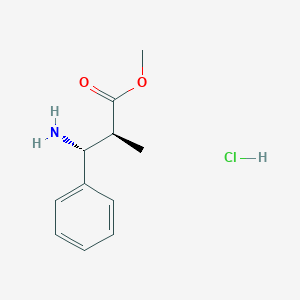
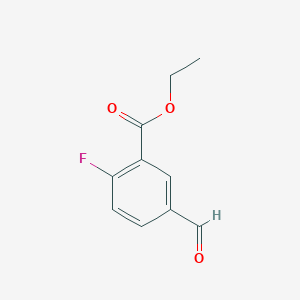

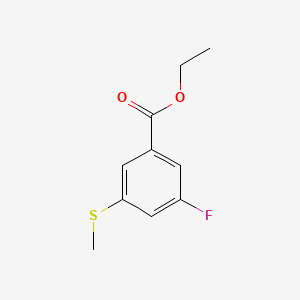
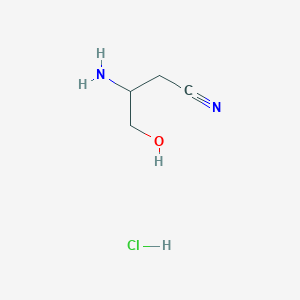
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
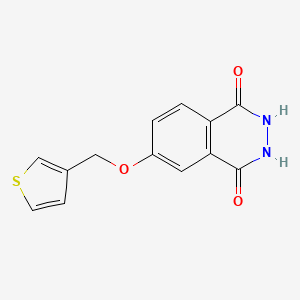
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
